Dynorphin A (swine)

Description

Dynorphin A (swine) is a 17-amino acid endogenous opioid peptide derived from the precursor protein prodynorphin (also termed proenkephalin B) . It is processed via enzymatic cleavage at paired basic residues (e.g., Lys-Arg) by trypsin-like proteases and further modified by carboxypeptidases. Dynorphin A exhibits high affinity for the kappa opioid receptor (KOR), with moderate activity at mu (MOR) and delta (DOR) opioid receptors . Its N-terminal sequence (Tyr-Gly-Gly-Phe) is conserved among opioid peptides, but its extended C-terminal "address" sequence (e.g., Arg-Ile-Arg-Pro) confers KOR selectivity . Dynorphin A is implicated in pain modulation, stress responses, and neuropsychiatric disorders, though its dysregulation is associated with pathological states such as addiction and cognitive deficits .

Properties

IUPAC Name |

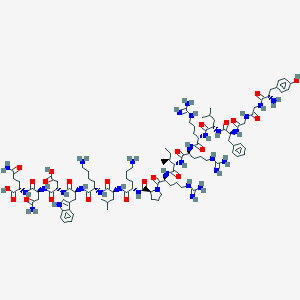

5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNJYGMAUMANNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H155N31O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2147.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74913-18-1 | |

| Record name | Dynorphins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074913181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Source Material and Initial Processing

Porcine dynorphin A is predominantly isolated from the neurointermediate lobe of the pituitary gland and intestinal tissues. Fresh or frozen pituitary glands are homogenized in cold sodium acetate buffer (0.1 M, pH 6.5) using a Polytron homogenizer. The homogenate is subjected to differential centrifugation: initial low-speed centrifugation (1,500 × g, 15 min) removes cellular debris, followed by high-speed centrifugation (100,000 × g, 1 h) to separate soluble cytoplasmic components from membrane-bound fractions. The pellet, enriched in membrane-associated proteins, is resuspended in sodium acetate buffer containing 1% Triton X-100 to solubilize dynorphin-processing enzymes and peptide precursors.

Detergent-Mediated Extraction

Triton X-100 proves critical for extracting membrane-bound dynorphin A and its processing enzymes. Incubation of the membrane pellet in 1% Triton X-100 for 60 min at 4°C releases over 80% of enzymatic activity into the supernatant. This step achieves a 10-fold purification of dynorphin A-processing enzymes, such as the 65 kDa metalloprotease responsible for cleaving dynorphin A-17 into dynorphin A-8. Comparative studies show that alternative detergents (e.g., CHAPS, sodium deoxycholate) yield inferior recovery rates (<30%), underscoring Triton X-100’s efficacy.

Chromatographic Purification Techniques

Gel Filtration and Ion-Exchange Chromatography

Crude extracts are initially fractionated using gel permeation chromatography. Sephadex G-50 columns equilibrated with ammonium carbonate buffer (pH 8.7) separate high-molecular-weight contaminants from dynorphin A. Bio-Gel P-6/P-4 mixed-bed columns further resolve dynorphin A-17 (Mr ~2,148) from truncated forms like dynorphin-(1–13). Subsequent ion-exchange chromatography on CM-Sephadex (pH 11.0) exploits the peptide’s basic residues (Arg, Lys), eluting dynorphin A with a linear NaCl gradient.

High-Performance Liquid Chromatography (HPLC)

Enzymatic Processing and Precursor Cleavage

Role of Processing Enzymes

Dynorphin A is generated from its precursor, prodynorphin, via endoproteolytic cleavage at monobasic (Arg) and dibasic (Lys-Arg) sites. A membrane-associated metalloprotease (pI 5.8, Mr 65 kDa) purified from bovine pituitary catalyzes the cleavage of dynorphin A-17 into dynorphin A-8. Though bovine-derived, this enzyme’s homology to porcine isoforms suggests conserved mechanisms. Activity assays using synthetic dynorphin A-17 confirm cleavage at the Arg-Ile bond, yielding dynorphin A-8 and a non-opioid fragment.

Enzyme Inhibition and Stability

The dynorphin-processing enzyme is inhibited by metal chelators (EDTA, 1,10-phenanthroline) but unaffected by serine protease inhibitors (PMSF). Optimal activity occurs at pH 6.5–7.0, with stability enhanced by glycerol (10%) and dithiothreitol (0.05 mM).

Analytical Characterization and Validation

Amino Acid Sequencing and Mass Spectrometry

Edman degradation of porcine dynorphin A confirms the sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln . MALDI-TOF mass spectrometry validates the molecular mass (2148.3 Da), with minor impurities (<2%) attributable to oxidation products.

Bioactivity Assays

Dynorphin A’s opioid activity is quantified using the guinea pig ileum myenteric plexus assay. Synthetic dynorphin-(1–13) exhibits an IC50 of 0.3 nM, approximately 250-fold more potent than normorphine. Activity loss during purification is monitored to optimize yields.

Challenges and Optimization

Adsorption Losses

Dynorphin A’s high potency and low abundance necessitate nanomolar-scale handling to minimize adsorption losses. Silanized glassware and carrier proteins (e.g., bovine serum albumin) reduce peptide adherence.

Yield and Scalability

From 100 g of porcine pituitary melanotropin concentrate, the final yield of purified dynorphin A is ~400 pmol, highlighting the need for large-scale processing. Triton X-100 extraction and FPLC scaling improve throughput, yet cost remains prohibitive for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Dynorphin undergoes various biochemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often mediated by enzymes.

Reduction: Involves the addition of hydrogen or the removal of oxygen, also enzyme-mediated.

Substitution: Involves the replacement of one functional group with another, typically occurring in the presence of specific enzymes.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen, and various oxidase enzymes.

Reducing Agents: Hydrogen gas, sodium borohydride, and reductase enzymes.

Substitution Reagents: Various nucleophiles and electrophiles, depending on the specific substitution reaction.

Major Products: The major products formed from these reactions are typically modified dynorphin peptides with altered functional groups, which can affect their binding affinity and activity at opioid receptors .

Scientific Research Applications

Neuroscience

Dynorphin A has been extensively studied for its neuroprotective properties and its role in neurodegenerative diseases. Research indicates that Dynorphin A can induce apoptosis in neurons through mechanisms involving caspase activation and mitochondrial dysfunction. For instance, a study demonstrated that Dynorphin A (1-17) triggers an apoptotic pathway in striatal neurons in vitro, suggesting its implications in neurodegenerative conditions like Huntington's disease .

Key Findings:

- Apoptosis Induction: Dynorphin A activates caspase-3, leading to neuronal death .

- Neurotransmission Modulation: It influences neurotransmitter release and synaptic plasticity via kappa-opioid receptors, affecting pain perception and emotional responses .

Pain Management

Dynorphin A's interaction with kappa-opioid receptors has made it a target for developing analgesics. Its potential to modulate pain pathways is being explored to create new treatments for chronic pain conditions.

Case Study:

- A study highlighted the efficacy of kappa-opioid receptor agonists in alleviating pain while minimizing the risk of addiction compared to traditional opioids.

Metabolic Regulation

Recent research has indicated that Dynorphin A plays a role in regulating metabolism and feeding behavior. It has been shown to influence body weight gain and food intake through its action on the hypothalamus.

Research Insights:

- Feeding Behavior Modulation: Dynorphin affects metabolic changes associated with different feeding regimens, suggesting its potential as a therapeutic target for obesity management .

- Energy Homeostasis: The absence of Dynorphin leads to uncoupling between energy intake and weight gain, indicating its critical role in maintaining energy balance .

Vascular Effects

Dynorphin A has been found to exert potent vasoconstrictor effects on cerebral arteries. This action is significant for understanding its role in regulating cerebral blood flow and could have implications for treating vascular-related disorders.

Experimental Evidence:

- Studies reveal that Dynorphin A induces sustained contraction of cerebral arteries, which is partly mediated by kappa-opioid receptors but also involves non-receptor mechanisms .

Data Table: Summary of Applications

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Neuroscience | Induces apoptosis in neurons; modulates neurotransmission | Neuroprotective therapies for neurodegenerative diseases |

| Pain Management | Acts as a kappa-opioid receptor agonist; potential analgesic properties | Development of non-addictive pain relief medications |

| Metabolic Regulation | Influences feeding behavior and energy homeostasis | Therapeutic target for obesity treatment |

| Vascular Effects | Causes vasoconstriction in cerebral arteries | Implications for cerebrovascular disorders |

Mechanism of Action

Dynorphin exerts its effects primarily through the activation of the kappa-opioid receptor. Upon binding to this receptor, dynorphin triggers a cascade of intracellular signaling events, leading to the modulation of pain perception, stress response, and mood regulation. The kappa-opioid receptor is coupled to G-proteins, which inhibit adenylate cyclase activity, reduce cyclic adenosine monophosphate levels, and ultimately decrease the excitability of neurons .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Dynorphin A (Swine) and Related Peptides

| Peptide | Length (aa) | Sequence Features | Precursor | Key Cleavage Sites |

|---|---|---|---|---|

| Dynorphin A (swine) | 17 | YGGFMLRRIRPKLKWDNQK | Prodynorphin | Arg-6, Arg-7, Lys-14, Arg-17 |

| Dynorphin B (rimorphin) | 13 | YGGFMLRRVGRPV | Prodynorphin | Arg-13 (from Dyn B-29) |

| Dynorphin-32 | 32 | Contains Dyn A + Dyn B sequences | Prodynorphin | Unknown |

| α-Neoendorphin | 10 | YGGFLRKYPK | Prodynorphin | Lys-6, Arg-7 |

| β-Endorphin | 31 | YGGFMTSEKSQTPLVTLFKNAIIKNAYKKGE | Proopiomelanocortin | Lys-16, Arg-17 |

- Dynorphin B: Processed from Dyn B-29 ("leumorphin") via cleavage at Thr-Arg by a thiol protease, yielding the 13-residue peptide. Shares the N-terminal YGGF motif but lacks the extended C-terminal sequence of Dynorphin A, resulting in distinct receptor interaction dynamics .

- Dynorphin-32: A porcine pituitary peptide containing Dynorphin A and B sequences linked by Lys-Arg. Its dual opioid domains may enable synergistic receptor interactions .

- α/β-Neoendorphin: Shorter prodynorphin-derived peptides (10–18 aa) with high KOR affinity but reduced stability compared to Dynorphin A .

- β-Endorphin : A MOR-preferential peptide with the YGGF motif but divergent C-terminal residues, highlighting how sequence length and composition dictate receptor selectivity .

Table 2: Receptor Binding and Functional Profiles

*Values approximated from receptor competition assays .

Enzymatic Processing and Stability

- Dynorphin A: Cleaved by a novel thiol protease with pH 8.0 optimum, inhibited by Dynorphin A itself, suggesting autoregulatory feedback .

- Dynorphin B: Processed by the same enzyme but with distinct kinetics due to substrate sequence differences .

- β-Endorphin: Requires prohormone convertases (e.g., PC1/3) for maturation, contrasting with prodynorphin processing .

Pharmacological and Therapeutic Insights

- Synthetic Analogs: Cyclized Dynorphin A analogs (e.g., [Nα-BenzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]-dynorphin A-(1-11)NH₂) exhibit enhanced KOR affinity and metabolic stability, underscoring the importance of conformational constraint .

- Functional Antagonism: Dynorphin A-(1-13) retains full bioactivity despite truncation, while C-terminal modifications (e.g., Pro¹⁰ substitution) reduce efficacy, highlighting the address domain's role in receptor activation .

Q & A

Q. How can single-cell RNA sequencing advance understanding of Dynorphin A’s cell-type-specific expression?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.